molecular formula C13H32N2O3 B13437218 carbonic acid;N,N-diethylethanamine CAS No. 15715-57-8

carbonic acid;N,N-diethylethanamine

Cat. No.: B13437218
CAS No.: 15715-57-8
M. Wt: 264.40 g/mol
InChI Key: STNNHWPJRRODGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbonic acid;N,N-diethylethanamine: is a compound that combines the properties of carbonic acid and N,N-diethylethanamine Carbonic acid is a weak acid formed when carbon dioxide dissolves in water, while N,N-diethylethanamine is a tertiary amine with two ethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Carbonic Acid: Carbonic acid is typically formed by dissolving carbon dioxide in water. The reaction is as follows: [ \text{CO}_2 + \text{H}_2\text{O} \leftrightarrow \text{H}_2\text{CO}_3 ] This reaction is reversible and results in a weak acid that can dissociate into bicarbonate and hydrogen ions.

  • N,N-diethylethanamine: This compound can be synthesized through the alkylation of ammonia or primary amines with ethyl halides. For example, diethylamine can be prepared by reacting ethylamine with ethyl bromide: [ \text{C}_2\text{H}_5\text{NH}_2 + \text{C}_2\text{H}_5\text{Br} \rightarrow \text{(C}_2\text{H}_5)_2\text{NH} + \text{HBr} ]

Industrial Production Methods:

    Carbonic Acid: Industrially, carbonic acid is produced by dissolving carbon dioxide in water under high pressure.

    N,N-diethylethanamine: This compound is produced on an industrial scale by the reaction of ammonia with ethyl chloride or ethyl bromide in the presence of a catalyst.

Chemical Reactions Analysis

Types of Reactions:

  • Carbonic Acid:

      Dissociation: Carbonic acid dissociates into bicarbonate and hydrogen ions: [ \text{H}_2\text{CO}_3 \leftrightarrow \text{HCO}_3^- + \text{H}^+ ]

      Reaction with Bases: Carbonic acid reacts with bases to form bicarbonates and carbonates.

  • N,N-diethylethanamine:

      Alkylation: N,N-diethylethanamine can undergo further alkylation to form quaternary ammonium salts.

      Acid-Base Reactions: It can react with acids to form salts.

Common Reagents and Conditions:

    Carbonic Acid: Common reagents include carbon dioxide and water. The reaction conditions typically involve high pressure.

    N,N-diethylethanamine: Common reagents include ethyl halides and ammonia. The reaction conditions often involve the use of a catalyst and elevated temperatures.

Major Products Formed:

    Carbonic Acid: Bicarbonates and carbonates.

    N,N-diethylethanamine: Quaternary ammonium salts and various amine derivatives.

Scientific Research Applications

Carbonic Acid Applications

  • Beverages: Carbonic acid carbonates soft drinks, beer, and sparkling water, providing the characteristic fizz .
  • Food Preservation: It acts as a preservative in certain foods like pickles and sauerkraut by inhibiting bacterial growth .
  • Pharmaceuticals: Carbonic acid is used in medications such as antacids and cough syrups .
  • Industrial Applications: It sees use in metalworking and textile manufacturing . Research indicates that under high pressure (above 2.4 GPa), carbonic acid can form crystals and remain stable in solutions, even at elevated temperatures .

N,N-Diethylethanolamine (DEEA) Applications

  • Corrosion Inhibition: DEEA neutralizes carbonic acid and scavenges oxygen, preventing corrosion in steam and condensate lines .
  • Chemical Synthesis: DEEA is a precursor in producing chemical commodities, including the local anesthetic procaine . It reacts with 4-aminobenzoic acid to produce procaine .
  • Ion Exchange Chromatography: DEEA serves as a precursor for DEAE-cellulose resin, which is used in ion exchange chromatography .
  • CO2 Absorption: Solutions of DEEA can absorb carbon dioxide CO2CO_2 .
  • Comprehensive analysis of thermodynamic models for CO2CO_2 absorption into a blended N,N-diethylethanolamine-1,6-hexamethyl diamine (DEEA-HMDA) has been conducted .

Safety Considerations

Mechanism of Action

Carbonic Acid:

    Mechanism: Carbonic acid dissociates into bicarbonate and hydrogen ions, which can participate in various biochemical reactions.

    Molecular Targets: Involved in the regulation of pH in biological systems.

N,N-diethylethanamine:

    Mechanism: Acts as a base and nucleophile in chemical reactions.

    Molecular Targets: Can interact with various molecular targets depending on its chemical environment and the specific reactions it undergoes.

Comparison with Similar Compounds

    Carbonic Acid: Similar compounds include bicarbonates and carbonates.

    N,N-diethylethanamine: Similar compounds include other tertiary amines such as N,N-dimethylethanamine and N,N-diisopropylethanamine.

Uniqueness:

    Carbonic Acid: Unique due to its role in the carbon cycle and its ability to form bicarbonates and carbonates.

    N,N-diethylethanamine: Unique due to its specific structure and reactivity, making it useful in various chemical syntheses and industrial applications.

Biological Activity

Carbonic acid (H2CO3) and N,N-diethylethanamine (often referred to as diethylamine) are two compounds that have significant biological implications. Carbonic acid plays a crucial role in the carbon cycle and physiological processes, while N,N-diethylethanamine is a secondary amine utilized in various chemical applications, including as a solvent and in drug formulation. This article explores their biological activities, interactions, and potential applications based on diverse research findings.

Carbonic Acid: Overview and Biological Role

Carbonic acid is a weak acid formed when carbon dioxide (CO2) dissolves in water. It exists in equilibrium with bicarbonate (HCO3-) and carbonate (CO3^2-) ions, playing a pivotal role in maintaining pH balance within biological systems.

Key Biological Functions

  • pH Regulation : Carbonic acid is integral to the bicarbonate buffer system, which helps maintain blood pH levels within a narrow range (7.35-7.45) essential for proper physiological function .
  • Gas Exchange : It facilitates CO2 transport in the blood by forming carbamate groups with hemoglobin, thus aiding in gas exchange during respiration .
  • Enzymatic Reactions : Carbonic anhydrases are enzymes that catalyze the reversible reaction between CO2 and water to form carbonic acid, influencing various metabolic pathways .

N,N-Diethylethanamine: Properties and Applications

N,N-diethylethanamine is a secondary amine characterized by its ability to act as a base and nucleophile. It is commonly used in organic synthesis and as a solvent in various extraction processes.

Biological Interactions

  • Solvent Properties : In studies involving switchable hydrophobicity solvents, N,N-diethylethanamine has shown variable effectiveness in extracting pharmaceuticals from aqueous solutions .
  • Toxicological Aspects : While it serves various industrial purposes, exposure to diethylamine can cause irritation and sensitization, necessitating careful handling .

Combined Biological Activity

The interaction between carbonic acid and N,N-diethylethanamine can lead to the formation of carbamic acids when CO2 reacts with amine groups. This reaction is significant in several biological contexts:

Carbamic Acid Formation

Carbamic acids formed from the reaction of CO2 with amines play roles in:

  • Metabolism : They participate in metabolic pathways, particularly in nitrogen metabolism where carbamoyl phosphate synthetase catalyzes their formation as part of the urea cycle .
  • Pharmaceutical Applications : Carbamic acids are relevant in drug design due to their ability to form stable complexes with various biological targets.

Case Studies and Research Findings

  • Carbon Capture Studies : Research has demonstrated that carbamic acid formation via amine reactions can enhance carbon capture technologies, highlighting the potential for environmental applications of N,N-diethylethanamine in reducing atmospheric CO2 levels .
  • Pharmacological Investigations : Studies evaluating the efficacy of various solvents for drug extraction have shown that while N,N-diethylethanamine is useful, its extraction efficiency varies significantly based on the target compound's properties .
  • Physiological Impacts : Investigations into the role of carbonic anhydrases reveal that inhibition of these enzymes affects intracellular pH dynamics and vascular responses, indicating that both carbonic acid and related amines may influence cardiovascular health .

Table 1: Comparison of Biological Activities

CompoundPrimary FunctionBiological Implication
Carbonic AcidpH RegulationMaintains blood pH; facilitates gas exchange
N,N-DiethylethanamineSolvent for extractionUsed in pharmaceutical extractions
Carbamic Acid (from reactions)Metabolic intermediateInvolved in urea cycle; drug design

Table 2: Efficacy of N,N-Diethylethanamine in Extraction Processes

AnalyteRecovery (%)Comments
Naproxen50 ± 7Low recovery
Mefenamic Acid99 ± 4High recovery
Diclofenac97 ± 4Consistent performance

Properties

CAS No.

15715-57-8

Molecular Formula

C13H32N2O3

Molecular Weight

264.40 g/mol

IUPAC Name

carbonic acid;N,N-diethylethanamine

InChI

InChI=1S/2C6H15N.CH2O3/c2*1-4-7(5-2)6-3;2-1(3)4/h2*4-6H2,1-3H3;(H2,2,3,4)

InChI Key

STNNHWPJRRODGI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.C(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.